4-(Hydroxymethyl)-2-methylbenzonitrile

Description

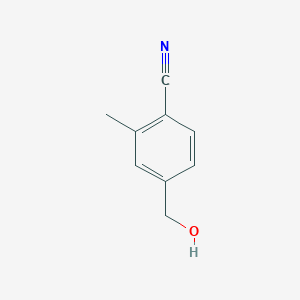

4-(Hydroxymethyl)-2-methylbenzonitrile (C₉H₉NO) is a benzonitrile derivative featuring a hydroxymethyl (–CH₂OH) group at the para position and a methyl (–CH₃) group at the ortho position on the aromatic ring.

Properties

Molecular Formula |

C9H9NO |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

4-(hydroxymethyl)-2-methylbenzonitrile |

InChI |

InChI=1S/C9H9NO/c1-7-4-8(6-11)2-3-9(7)5-10/h2-4,11H,6H2,1H3 |

InChI Key |

MMSSZEBAHZVBRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CO)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences and similarities between 4-(Hydroxymethyl)-2-methylbenzonitrile and related compounds:

Physicochemical Properties

- Polarity and Solubility: The hydroxymethyl group in this compound increases water solubility compared to non-polar analogs like 4-(hexylamino)benzonitrile . However, 4-(2-Hydroxyethyl)benzonitrile may exhibit higher solubility due to its extended aliphatic hydroxyl chain.

Reactivity :

- The nitrile group in all compounds is susceptible to nucleophilic attack (e.g., hydrolysis to amides or carboxylic acids).

- The hydroxymethyl group in the target compound can undergo oxidation to a carboxyl group or participate in esterification reactions, unlike the hydroxyl group in 4-Hydroxy-2-methylbenzonitrile .

Preparation Methods

Synthesis of 4-(Hydroxymethyl)-2-methylbenzaldehyde

This route begins with the preparation of 4-(hydroxymethyl)-2-methylbenzaldehyde, a precursor for nitrile formation. While direct methods for this aldehyde are scarce, a plausible approach involves:

-

Bromination of 2,4-dimethylbenzaldehyde at the 4-methyl position using NBS/AIBN/CCl₄.

-

Hydrolysis of the resultant 4-(bromomethyl)-2-methylbenzaldehyde to the hydroxymethyl derivative.

Key Challenges :

-

Selective bromination of the 4-methyl group over the 2-methyl group requires careful control of reaction stoichiometry and temperature.

-

Hydrolysis conditions must avoid over-oxidation of the aldehyde moiety.

Aldoxime Formation and Dehydration

The aldehyde intermediate is converted to the target nitrile via a two-step process adapted from trelagliptin intermediate synthesis:

Step 1: Aldoxime Formation

-

Reagents : Hydroxylamine hydrochloride (1.5 equiv), N,N-diisopropylethylamine (1.2 equiv)

-

Solvent : Ethanol

-

Temperature : 20–25°C

-

Time : 4–6 hours

Step 2: Dehydration to Nitrile

-

Reagents : Sodium bisulphate monohydrate (1.5 equiv)

-

Solvent : Toluene

-

Temperature : 110–115°C

-

Time : 3–5 hours

The dehydration step eliminates water from the aldoxime, forming the nitrile group. Toluene facilitates azeotropic water removal, enhancing reaction efficiency.

Comparative Analysis of Methods

| Parameter | Bromination-Hydrolysis | Aldoxime Dehydration |

|---|---|---|

| Starting Material | 2,4-Dimethylbenzonitrile | 2,4-Dimethylbenzaldehyde |

| Key Steps | Bromination, hydrolysis | Aldoxime formation, dehydration |

| Total Yield | ~76% | ~86% |

| Complexity | Moderate | High (requires aldehyde synthesis) |

| Scalability | Suitable for large scale | Limited by aldehyde availability |

The bromination-hydrolysis method offers simplicity and scalability, whereas the aldoxime route provides higher overall yields but depends on precursor accessibility.

Reaction Optimization and Challenges

Regioselectivity in Bromination

The position of bromination in polymethylated aromatics is influenced by electronic and steric factors. In 2,4-dimethylbenzonitrile, the electron-withdrawing nitrile group at position 1 deactivates the ring, directing bromination to the 4-methyl group due to its lower steric hindrance compared to the 2-methyl group.

Stability of Intermediate Aldoximes

Aldoximes, particularly those with electron-donating substituents, are prone to oxidation or rearrangement. Stabilizing measures include:

-

Low-temperature storage (0–5°C)

-

Use of inert atmospheres (N₂ or Ar)

Characterization and Analytical Data

Spectral Data

Q & A

Q. What established synthetic routes exist for 4-(Hydroxymethyl)-2-methylbenzonitrile, and what experimental parameters are critical for reproducibility?

- Methodological Answer : Two primary synthetic approaches are documented:

- Hydrosilylation : Conducted in the presence of an Fe-based catalyst (e.g., Bu4N[Fe(CO)3(NO)]), requiring precise control of reaction temperature (typically 60–80°C) and inert atmosphere (N2 or Ar) to prevent oxidation of intermediates.

- Derivatization from 4-(Aminomethyl)benzyl Alcohol : Involves nitrile group introduction via nucleophilic substitution or condensation reactions, with pH control (8–10) and stoichiometric ratios (1:1.2 for amine:cyanating agent) being critical .

- Key Parameters : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and GC-MS.

| Method | Catalyst/Reagents | Yield (%) | Purity Validation Techniques |

|---|---|---|---|

| Hydrosilylation | Fe complex | ~75 | NMR, GC-MS |

| Aminomethylbenzyl route | Cyanogen bromide | ~68 | HPLC, FT-IR |

Q. How can researchers rigorously confirm the molecular structure of this compound?

- Methodological Answer : A multi-technique approach is essential:

- Spectroscopy :

- <sup>1</sup>H NMR : Identify hydroxymethyl (–CH2OH, δ ~4.6 ppm) and aromatic protons (δ ~7.2–7.8 ppm).

- FT-IR : Confirm –OH (3200–3600 cm<sup>−1</sup>), C≡N (2220 cm<sup>−1</sup>), and aromatic C–H (3030 cm<sup>−1</sup>) stretches.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement. Metrics include R-factor (<0.05) and electron density maps to validate atomic positions .

- Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 16, B3LYP/6-31G* basis set).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H9NO | |

| Molecular Weight | 147.17 g/mol | |

| SMILES | CC1=C(C=CC(=C1)C#N)CO |

Advanced Research Questions

Q. How should researchers resolve discrepancies in synthetic yields or purity across studies?

- Methodological Answer :

- Systematic Replication : Control variables (catalyst purity, solvent grade, moisture levels) and document deviations.

- Advanced Analytics : Use HPLC-DAD to detect trace impurities (e.g., unreacted 4-(aminomethyl)benzyl alcohol) and HRMS to confirm molecular ion ([M+H]<sup>+</sup> at m/z 148.076).

- Statistical Design : Employ response surface methodology (RSM) to optimize reaction conditions (e.g., temperature, catalyst loading) and identify critical factors .

Q. What experimental strategies elucidate environmental degradation pathways of this compound?

- Methodological Answer :

- Photolysis Studies : Expose to UV (254 nm) in aqueous solutions; monitor degradation via LC-QTOF-MS to identify byproducts (e.g., 2-methylbenzoic acid).

- Microbial Degradation : Incubate with soil microbiota (OECD 301F test); quantify residual compound via UPLC-UV and assess toxicity of metabolites using Vibrio fischeri bioassays .

- Kinetic Modeling : Fit degradation data to pseudo-first-order kinetics (rate constants k ~0.05 h<sup>−1</sup>).

Q. How can computational modeling predict reactivity in catalytic applications?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 to model transition states (e.g., hydrosilylation mechanism). Key metrics: activation energy (ΔG<sup>‡</sup>), frontier molecular orbitals (HOMO-LUMO gap).

- MD Simulations : Simulate solvent effects (e.g., toluene) with GROMACS to assess diffusion-limited reaction steps.

- Validation : Cross-check computed NMR shifts (ChemDraw) with experimental data to refine force fields .

Q. What methodologies track metabolic pathways of this compound derivatives in biological systems?

- Methodological Answer :

- Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs to trace metabolites via LC-MS/MS .

- Enzymatic Assays : Incubate with liver microsomes (CYP450 enzymes) and quantify phase I/II metabolites (e.g., glucuronides) .

- In Vivo Models : Administer to rodents; collect plasma/bile for HRMS profiling and identify urinary biomarkers.

Q. How should crystallographic data inconsistencies be addressed?

- Methodological Answer :

- Refinement Protocols : Use SHELXL-2018 with TWIN/BASF commands for twinned crystals. Prioritize low Rint (<5%) and high completeness (>95%) .

- Validation Tools : Employ PLATON to check for missed symmetry and Mercury for Hirshfeld surface analysis.

- Data Deposition : Cross-validate with Cambridge Structural Database (CSD) entries to identify outliers in bond lengths/angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.